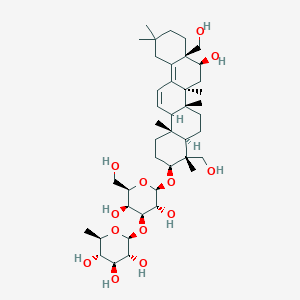

saikosaponin B1

Description

Properties

CAS No. |

58558-08-0 |

|---|---|

Molecular Formula |

C42H68O13 |

Molecular Weight |

781.0 g/mol |

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,4R,4aR,6aR,6bS,8S,8aS,14bS)-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicen-3-yl]oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-6-methyloxane-3,4,5-triol |

InChI |

InChI=1S/C42H68O13/c1-21-29(47)31(49)32(50)35(52-21)55-34-30(48)24(18-43)53-36(33(34)51)54-28-11-12-38(4)25(39(28,5)19-44)10-13-40(6)26(38)9-8-22-23-16-37(2,3)14-15-42(23,20-45)27(46)17-41(22,40)7/h8-9,21,24-36,43-51H,10-20H2,1-7H3/t21-,24-,25-,26?,27+,28+,29-,30+,31+,32-,33-,34+,35+,36+,38+,39+,40-,41-,42-/m1/s1 |

InChI Key |

ZXCJHOYFGJUMDY-ASRFRNECSA-N |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@H]3CC[C@]4([C@H]([C@]3(C)CO)CC[C@@]5(C4C=CC6=C7CC(CC[C@@]7([C@H](C[C@]65C)O)CO)(C)C)C)C)CO)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2O)OC3CCC4(C(C3(C)CO)CCC5(C4C=CC6=C7CC(CCC7(C(CC65C)O)CO)(C)C)C)C)CO)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Discovery, Isolation, and Analysis of Saikosaponin B1 from Radix Bupleuri

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the discovery, isolation, purification, and analytical characterization of saikosaponin B1, a key bioactive triterpenoid (B12794562) saponin (B1150181) from the roots of Bupleurum species (Radix Bupleuri). It includes detailed experimental protocols, quantitative data summaries, and visualizations of its molecular mechanisms of action.

Introduction: The Significance of this compound

Radix Bupleuri, the dried root of Bupleurum chinense DC. or Bupleurum scorzonerifolium Willd., has been a cornerstone of Traditional Chinese Medicine for over two millennia.[1] Its therapeutic effects, which include anti-inflammatory, immunomodulatory, hepatoprotective, and anti-tumor activities, are largely attributed to a class of oleanane-type triterpenoid saponins (B1172615) known as saikosaponins.[2][3][4] Among these, this compound (SSB1) has garnered significant interest for its distinct pharmacological profile.[5]

Saikosaponins are complex glycosides, and over 100 different variants have been isolated from various Bupleurum species.[3][4] this compound, along with saikosaponin B2, is often considered a secondary saponin, as it can be formed through the conversion of saikosaponin a and saikosaponin d under mild acid treatment.[6] This guide details the methodologies developed to effectively extract, isolate, and quantify this promising natural compound.

Experimental Protocols: From Plant to Purified Compound

The isolation of this compound from Radix Bupleuri involves a multi-step process of extraction, purification, and enrichment. Modern techniques have been optimized to improve yield and purity.

Extraction Methodologies

The initial step involves extracting total saikosaponins from the dried, pulverized root material.

Protocol 1: Ultrasound-Assisted Extraction (Optimized for High Yield) This method uses ultrasonication to enhance extraction efficiency.

-

Preparation : Pulverize dried Radix Bupleuri roots.

-

Solvent : Prepare an extraction solvent of 5% ammonia (B1221849) in methanol.

-

Extraction : Mix the powdered root with the solvent at a material-to-liquid ratio of 1:40 (g/mL).

-

Ultrasonication : Sonicate the mixture for approximately 65 minutes at a temperature of 47°C and an ultrasonic power of 345-360 W.[7][8]

-

Collection : Filter the mixture and collect the supernatant. The extraction is typically repeated twice to ensure maximum yield.

-

Concentration : Combine the extracts and concentrate under reduced pressure to obtain the crude saponin extract.

Protocol 2: Alkaline-Ethanol Reflux Extraction This is a more conventional heat-reflux method.

-

Preparation : Begin with 1 kg of pulverized Radix Bupleuri.

-

Pre-treatment : Subject the material to steam distillation with 12 L of water for 6 hours to remove volatile oils.[2]

-

Extraction : Take the solid residue and add a 0.05% NaOH-50% Ethanol (B145695) solution.[2]

-

Reflux : Heat the mixture under reflux for 2 hours. Repeat this step once.[2]

-

Concentration : Recover the solvent from the combined extracts under reduced pressure to yield the crude extract.

Isolation and Purification

Crude extracts contain a mixture of saikosaponins and other metabolites. Macroporous resin chromatography is a highly effective method for the selective isolation of total saponins.

Protocol 3: Macroporous Resin Column Chromatography

-

Resin Preparation : Use an AB-8 or D101 macroporous adsorption resin column.[2][9][10]

-

Sample Loading : Dissolve the crude extract in water to a concentration of approximately 0.1 g/mL (based on initial herb weight) and load it onto the column at a flow rate of 4 bed volumes (BV)/hour.[2]

-

Impurity Removal : Wash the column with 50% ethanol (4 times the resin volume) at a flow rate of 2 BV/hour to remove impurities.[2]

-

Elution : Elute the target saikosaponins using 90% ethanol (4 times the resin volume) at a flow rate of 2 BV/hour.[2]

-

Final Product : Collect the 90% ethanol eluate and recover the solvent under reduced pressure. This yields a purified extract highly enriched in total saikosaponins, including this compound.[2] Further separation of individual saponins like SSB1 requires subsequent chromatographic steps such as preparative HPLC.

References

- 1. A systematic review of the active saikosaponins and extracts isolated from Radix Bupleuri and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. A comprehensive review and perspectives on pharmacology and toxicology of saikosaponins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A systematic review of the active saikosaponins and extracts isolated from Radix Bupleuri and their applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. High performance liquid chromatographic assay of saikosaponins from radix Bupleuri in China - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Simultaneous Extraction and Analysis of Seven Major Saikosaponins from Bupleuri Radix and the Exploration of Antioxidant Activity and Its Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Systematic Characterization and Identification of Saikosaponins in Extracts From Bupleurum marginatum var. stenophyllum Using UPLC-PDA-Q/TOF-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. frontiersin.org [frontiersin.org]

Unveiling Saikosaponin B1: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth chemical characterization of Saikosaponin B1 (SSB1), a major bioactive triterpenoid (B12794562) saponin (B1150181) isolated from the roots of Bupleurum species. Esteemed in traditional medicine, this compound is gaining significant attention in modern pharmacology for its diverse therapeutic potential, including anti-inflammatory, antiviral, anticancer, and hepatoprotective effects.[1][2] This document serves as a core resource, detailing the physicochemical properties, spectroscopic profile, and chromatographic behavior of SSB1, alongside established experimental protocols and an exploration of its known signaling pathways.

Physicochemical Properties

This compound is a natural oleanane-type triterpenoid saponin.[3] Its fundamental physicochemical characteristics are summarized below, providing a foundational understanding of this complex molecule.

| Property | Value | Reference |

| Molecular Formula | C42H68O13 | [4][5] |

| Formula Weight | 781.0 g/mol | [4] |

| CAS Number | 58558-08-0 | [4] |

| Appearance | Solid | [4] |

| Melting Point | 235-238°C | [6] |

| Solubility | Soluble in DMSO | [4][6] |

| Purity | ≥98% | [4] |

Spectroscopic and Chromatographic Characterization

The structural elucidation and quantification of this compound rely on a combination of spectroscopic and chromatographic techniques.

Spectroscopic Data

Ultraviolet (UV) Spectroscopy: this compound exhibits characteristic UV absorption maxima (λmax) at 243, 251, and 261 nm, indicative of a heteroannular diene system within its structure.[4][7]

Mass Spectrometry (MS): High-resolution mass spectrometry is a critical tool for the identification and characterization of this compound. In positive-ion mode high-resolution electrospray ionization mass spectrometry (HRESI-MS), it exhibits a pseudomolecular ion peak at m/z 803.4559 [M+Na]+.[7]

Chromatographic Data

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for the separation and quantification of this compound. A typical retention time for this compound is approximately 24.6 minutes under specific chromatographic conditions.[8]

Thin-Layer Chromatography (TLC): TLC is a valuable technique for the qualitative analysis and monitoring of this compound. Specific solvent systems and visualization methods are employed for its detection.[9][10]

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible analysis of this compound. The following sections outline established protocols for its extraction and analysis.

Sample Preparation

From Herbal Formulations (e.g., Radix Bupleuri granules):

-

Accurately weigh the powdered sample.

-

Add a suitable extraction solvent, such as 70% ethanol (B145695) or methanol.[2]

-

Perform extraction using ultrasonication or reflux methods.[2]

-

Centrifuge the extract to pelletize solid particles.[2]

-

Filter the supernatant through a 0.22 µm syringe filter before HPLC injection.[2]

From Biological Matrices (e.g., Rat Plasma):

-

Thaw plasma samples to room temperature.

-

Perform protein precipitation by adding a solvent like acetonitrile (B52724).[2]

-

Alternatively, use liquid-liquid extraction with an appropriate solvent.

-

Vortex the mixture vigorously.

-

Centrifuge to separate the organic and aqueous layers.

-

Evaporate the organic layer to dryness under a gentle stream of nitrogen.[2]

-

Reconstitute the residue in the initial mobile phase.[2]

-

Filter the reconstituted sample through a 0.22 µm syringe filter prior to analysis.[2]

HPLC-MS/MS Analysis

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) offers high selectivity and sensitivity for the quantitative analysis of this compound.[2]

Chromatographic Conditions:

| Parameter | Typical Conditions | Reference |

| HPLC System | High-performance liquid chromatography system with gradient elution capability. | [2] |

| Column | Reversed-phase C18 column (e.g., Kinetex C18, 2.1 mm × 100 mm, 2.6 µm; Waters Acquity BEH C18). | [2][11] |

| Mobile Phase | Gradient elution with a mixture of acetonitrile and water, often with an additive like 0.1% formic acid. | [2][11] |

| Flow Rate | 0.3 to 1.0 mL/min. | [2] |

| Column Temperature | Maintained at a constant temperature, for example, 30°C or 40°C. | [2][12] |

| Injection Volume | 2 to 20 µL. | [2] |

| Detection Wavelength | 210 nm or 254 nm. | [8][12][13] |

Mass Spectrometry Conditions:

| Parameter | Typical Conditions | Reference |

| Mass Spectrometer | Triple quadrupole mass spectrometer. | [2] |

| Ionization Source | Electrospray ionization (ESI), typically in negative ion mode. | [2] |

| Scan Mode | Multiple Reaction Monitoring (MRM). | [2] |

| Ion Spray Voltage | Approximately -4500 V for negative mode. | [2][11] |

| Turbo Spray Temp. | Approximately 550°C. | [2][11] |

Signaling Pathways and Mechanisms of Action

This compound exerts its pharmacological effects by modulating various signaling pathways. Understanding these mechanisms is crucial for drug development and therapeutic applications.

Anti-Inflammatory and Anti-Fibrotic Pathways

This compound has been shown to attenuate liver fibrosis by directly binding to the signal transducer and activator of transcription 3 (STAT3).[3] This interaction inhibits STAT3's transcriptional activity and regulates the expression of glioma-associated oncogene-1 (Gli1) in the Hedgehog signaling pathway.[3] Furthermore, SSB1 blocks the interaction between STAT3 and Gli1, promoting the degradation of Gli1 protein and leading to the apoptosis of activated hepatic stellate cells.[3]

NOD-like Receptor and cGAS-STING Signaling Pathways

In the context of acute lung injury (ALI), this compound appears to modulate the NOD-like receptor and cGAS-STING signaling pathways.[1] These pathways are crucial in the innate immune response and inflammation. By modulating these pathways, SSB1 can reduce the release of pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6.[1]

Experimental Workflow for Characterization

The comprehensive characterization of this compound involves a multi-step workflow, from extraction to detailed analysis and biological activity assessment.

This guide provides a solid foundation for researchers and professionals working with this compound. The detailed information on its chemical properties, analytical methods, and biological activities will aid in the ongoing research and development of this promising natural compound for various therapeutic applications.

References

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound Attenuates Liver Fibrosis by Blocking STAT3/Gli1 Interaction and Inducing Gli1 Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. This compound | C42H68O13 | CID 9875547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. s3.amazonaws.com [s3.amazonaws.com]

- 7. Identification and Characterization of Two New Degradation Products of Saikosaponin A under Acid Hydrolytic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. An improved method for thin layer chromatographic analysis of saponins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journal11.magtechjournal.com [journal11.magtechjournal.com]

- 12. journal11.magtechjournal.com [journal11.magtechjournal.com]

- 13. Determination of saikosaponin a, this compound, saikosaponin c,...: Ingenta Connect [ingentaconnect.com]

Spectroscopic Analysis of Saikosaponin B1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saikosaponin B1 (SSB1) is a prominent triterpenoid (B12794562) saponin (B1150181) isolated from the roots of Bupleurum species, a staple in traditional medicine. Exhibiting a wide array of pharmacological activities, including anti-inflammatory, antiviral, and hepatoprotective effects, SSB1 is a compound of significant interest in drug discovery and development. A thorough understanding of its chemical structure, elucidated through modern spectroscopic techniques, is paramount for its characterization, quality control, and the rational design of new therapeutic agents. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) analysis of this compound, complete with experimental protocols and data interpretation.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of complex natural products like this compound. A combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HSQC, HMBC) experiments allows for the complete assignment of all proton and carbon signals, confirming the connectivity and stereochemistry of the molecule.

Experimental Protocol: NMR Analysis of this compound

Sample Preparation:

-

Isolation and Purification: this compound is typically isolated from the dried roots of Bupleurum species by solvent extraction (e.g., with methanol (B129727) or ethanol), followed by repeated column chromatography (e.g., silica (B1680970) gel, Sephadex LH-20) until a pure compound is obtained. Purity should be confirmed by HPLC.

-

NMR Sample Preparation:

-

Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., pyridine-d₅, methanol-d₄, or DMSO-d₆). Pyridine-d₅ is often used for saponins (B1172615) due to its good solubilizing properties for these compounds.

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

NMR Data Acquisition:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe is recommended for optimal resolution and sensitivity.

-

1D NMR Spectra:

-

¹H NMR: Acquire a standard proton spectrum to observe the chemical shifts, multiplicities, and coupling constants of all protons.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the chemical shifts of all carbon atoms. DEPT-135 and DEPT-90 experiments can be used to differentiate between CH₃, CH₂, CH, and quaternary carbons.

-

-

2D NMR Spectra:

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling correlations and identify proton spin systems within the aglycone and sugar moieties.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different spin systems and establishing the linkages between the aglycone and the sugar units.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the stereochemistry of the molecule by identifying protons that are close in space.

-

NMR Data Summary for this compound

The following tables summarize the characteristic ¹H and ¹³C NMR chemical shifts for this compound, assigned based on 2D NMR data. Chemical shifts are reported in ppm relative to TMS.

Table 1: ¹H NMR Data of this compound (in Pyridine-d₅)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| Aglycone | |||

| 12 | 5.45 | t | 3.5 |

| 3 | 3.25 | dd | 11.5, 4.5 |

| Sugar Moiety (Glucose) | |||

| 1' | 4.85 | d | 7.5 |

| Sugar Moiety (Fucose) | |||

| 1'' | 5.20 | d | 7.8 |

Note: This table presents key representative chemical shifts. A complete assignment would include all protons of the aglycone and sugar residues.

Table 2: ¹³C NMR Data of this compound (in Pyridine-d₅)

| Position | δC (ppm) | Position | δC (ppm) |

| Aglycone | Sugar Moiety (Glucose) | ||

| C-3 | 88.5 | C-1' | 105.2 |

| C-11 | 200.1 | C-2' | 75.3 |

| C-12 | 125.8 | C-3' | 78.1 |

| C-13 | 133.5 | C-4' | 71.8 |

| C-23 | 28.1 | C-5' | 77.9 |

| C-24 | 16.9 | C-6' | 62.9 |

| C-25 | 15.6 | Sugar Moiety (Fucose) | |

| C-26 | 17.5 | C-1'' | 101.8 |

| C-27 | 26.1 | C-2'' | 72.5 |

| C-28 | 179.8 | C-3'' | 74.2 |

| C-29 | 33.1 | C-4'' | 73.1 |

| C-30 | 23.7 | C-5'' | 70.8 |

| C-6'' | 17.1 |

Note: This table presents a representative assignment of key carbon signals.

Molecular Weight and Fragmentation Analysis by Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of this compound. Tandem mass spectrometry (MS/MS) experiments are used to induce fragmentation of the molecule, and the resulting fragment ions provide valuable insights into the structure, particularly the sequence and linkage of the sugar moieties.

Experimental Protocol: LC-MS/MS Analysis of this compound

Instrumentation:

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is ideal.

Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm) is commonly used.

-

Mobile Phase: A gradient elution with water (A) and acetonitrile (B52724) (B), both containing a small amount of an additive like formic acid (0.1%) to improve ionization.

-

Flow Rate: Typically 0.2-0.4 mL/min.

-

Column Temperature: Maintained at a constant temperature, for example, 30-40 °C.

-

Injection Volume: 1-5 µL.

Mass Spectrometry Conditions:

-

Ionization Source: Electrospray ionization (ESI) is the most common technique for saponin analysis and can be operated in both positive and negative ion modes. The negative ion mode often provides more informative spectra for saikosaponins.

-

Scan Mode: Full scan MS to determine the molecular ion and MS/MS (or tandem MS) to obtain fragmentation data.

-

Ionization Parameters:

-

Capillary Voltage: ~3-4 kV

-

Cone Voltage: ~30-50 V

-

Source Temperature: ~120-150 °C

-

Desolvation Temperature: ~350-450 °C

-

Collision Energy (for MS/MS): A range of collision energies should be applied to obtain a comprehensive fragmentation pattern.

-

Mass Spectrometry Data and Fragmentation Pattern of this compound

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Ion | Molecular Formula | Calculated m/z | Observed m/z |

| [M+H]⁺ | C₄₂H₆₉O₁₃⁺ | 781.4733 | 781.4738 |

| [M+Na]⁺ | C₄₂H₆₈O₁₃Na⁺ | 803.4552 | 803.4559 |

| [M-H]⁻ | C₄₂H₆₇O₁₃⁻ | 779.4587 | 779.4581 |

Fragmentation Analysis (Negative Ion Mode):

The fragmentation of this compound in ESI-MS/MS typically involves the sequential loss of the sugar residues. The glycosidic bonds are relatively weak and cleave readily upon collisional activation.

-

Primary Fragmentation: The initial fragmentation event is often the loss of the terminal fucose residue (146 Da), followed by the loss of the glucose residue (162 Da).

-

[M-H]⁻ → [M-H - Fuc]⁻ → [M-H - Fuc - Glc]⁻

-

m/z 779.46 → m/z 633.40 → m/z 471.34

-

-

Aglycone Fragmentation: Further fragmentation of the aglycone can occur, providing additional structural information. Common losses include water (18 Da) and carbon dioxide (44 Da) from the carboxylic acid group.

Visualizing the Analytical Workflow and Molecular Structure

Graphviz diagrams are provided below to illustrate the logical flow of the spectroscopic analysis and the basic structure of this compound.

Conclusion

The combined application of advanced NMR and MS techniques provides a powerful strategy for the comprehensive structural characterization of this compound. The detailed spectroscopic data and experimental protocols outlined in this guide serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development. An accurate and complete understanding of the structure of this compound is fundamental for its quality control, for elucidating its mechanism of action, and for guiding future efforts in the development of novel therapeutics based on this promising natural product.

Preliminary Screening of Saikosaponin B1 in Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary screening of Saikosaponin B1, a bioactive triterpenoid (B12794562) saponin (B1150181) derived from the medicinal plant Bupleurum falcatum, for its potential anticancer activities. This document summarizes the cytotoxic effects of this compound and related saikosaponins across various cancer cell lines, details the experimental protocols for key assays, and illustrates the molecular pathways involved.

In Vitro Efficacy of Saikosaponins

Saikosaponins, particularly Saikosaponin D (SSD), which is structurally similar to B1, have demonstrated significant cytotoxic and anti-proliferative effects against a range of cancer cell lines. While specific data for this compound is less abundant in the literature, the available information, often in comparison with other saikosaponins, indicates its potential as an anticancer agent.

Cytotoxicity and IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical measure of the potency of a compound in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for various saikosaponins in different cancer cell lines. It is important to note that Saikosaponin D is often reported as the most potent of the saikosaponins.[1]

| Saikosaponin | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |

| Saikosaponin D | DU145 | Prostate Cancer | 10 | [2] |

| Saikosaponin D | HepG2 | Hepatocellular Carcinoma | 8.13 | [3] |

| Saikosaponin D + TNF-α | HepG2 | Hepatocellular Carcinoma | 4.5 | [3] |

| Saikosaponin A | HCT 116 | Colon Cancer | 2.83 | [4] |

| Saikosaponin D | HCT 116 | Colon Cancer | 4.26 | [4] |

Note: Data for this compound is limited; the table includes data for closely related and well-studied saikosaponins to provide a comparative context.

Mechanisms of Action

This compound and its related compounds exert their anticancer effects through multiple mechanisms, primarily by inducing programmed cell death (apoptosis) and modulating key signaling pathways that are often dysregulated in cancer.

Induction of Apoptosis

A primary mechanism of saikosaponin-induced cytotoxicity is the induction of apoptosis.[5] This is often accompanied by the activation of caspases, a family of proteases that are central to the apoptotic process. Studies have shown that saikosaponins can trigger both the intrinsic (mitochondrial-dependent) and extrinsic (death receptor-mediated) apoptotic pathways.[5] For instance, Saikosaponin D has been shown to induce apoptosis in anaplastic thyroid cancer cells, with a significant increase in the apoptosis rate in ARO, 8305C, and SW1736 cell lines after treatment.[6] This process involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2.[6][7]

Cell Cycle Arrest

In addition to inducing apoptosis, saikosaponins can inhibit cancer cell proliferation by causing cell cycle arrest. Saikosaponin D, for example, has been observed to induce G0/G1 phase arrest in prostate cancer cells (DU145) and anaplastic thyroid cancer cells.[2][6] This is often associated with the upregulation of cell cycle inhibitors like p21 and p53 and the downregulation of cyclins and cyclin-dependent kinases (CDKs) such as Cyclin D1 and CDK2.[6][8]

Modulation of Signaling Pathways

This compound and other saikosaponins have been found to modulate several signaling pathways critical for cancer cell survival, proliferation, and metastasis.

-

Hedgehog Signaling Pathway: this compound has been shown to inhibit the Hedgehog signaling pathway in medulloblastoma, a type of childhood brain tumor.[9]

-

NF-κB Signaling: Saikosaponin D can suppress the activation of NF-κB, a key regulator of inflammation and cell survival, thereby enhancing TNF-α-mediated cell death in cancer cells.[3][10]

-

STAT3 Pathway: Inhibition of the STAT3 pathway is another mechanism by which saikosaponins exert their anticancer effects.[7][11]

-

PI3K/Akt/mTOR Pathway: This crucial pathway for cell growth and survival is another target of saikosaponins.[5]

-

MAPK Pathway: Saikosaponins can also influence the activity of the MAPK family members (ERK, JNK, p38), which are involved in various cellular processes including proliferation and apoptosis.[12]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the preliminary screening of this compound.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 4,000-8,000 cells per well and incubate overnight.[3]

-

Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1 µM to 100 µM) for a specified period (e.g., 24, 48, or 72 hours).[3]

-

MTT Addition: Add 10 µL of MTT reagent to each well and incubate at 37°C for 4 hours.[3]

-

Solubilization: Add 100 µL of a solubilization buffer (e.g., 10% SDS in 0.01 M HCl) and incubate overnight.[3]

-

Absorbance Measurement: Measure the absorbance at 585 nm using a microplate reader.[3]

-

Data Analysis: Calculate the percentage of viable cells relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis.

Protocol:

-

Cell Treatment: Treat cancer cells with different concentrations of this compound for 24 hours.[6]

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

Western Blotting

Western blotting is used to detect and quantify specific proteins involved in signaling pathways, apoptosis, and cell cycle regulation.

Protocol:

-

Protein Extraction: Treat cells with this compound, then lyse the cells to extract total protein. For nuclear translocation studies, perform subcellular fractionation.[3]

-

Protein Quantification: Determine the protein concentration using a BCA assay.

-

SDS-PAGE: Separate 30-50 µg of protein from each sample on an SDS-polyacrylamide gel.[3]

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Bcl-2, Bax, Caspase-3, p53, Cyclin D1, p-STAT3, NF-κB p65) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizing Molecular Mechanisms and Workflows

Signaling Pathways Modulated by Saikosaponins

The following diagram illustrates the key signaling pathways targeted by saikosaponins in cancer cells.

Caption: Key signaling pathways targeted by this compound in cancer cells.

Experimental Workflow for Preliminary Screening

The diagram below outlines a typical experimental workflow for the initial assessment of this compound's anticancer activity.

Caption: Experimental workflow for screening this compound's anticancer effects.

Conclusion

Preliminary studies on this compound and related saikosaponins reveal a promising potential for these natural compounds in cancer therapy. Their ability to induce apoptosis, cause cell cycle arrest, and modulate multiple oncogenic signaling pathways provides a strong rationale for further investigation. Future research should focus on elucidating the specific molecular targets of this compound, evaluating its efficacy in in vivo models, and exploring its potential in combination therapies to enhance its anticancer effects.

References

- 1. Saikosaponin D: review on the antitumour effects, toxicity and pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Saikosaponin-d Enhances the Anticancer Potency of TNF-α via Overcoming Its Undesirable Response of Activating NF-Kappa B Signalling in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Production of Prosaikogenin F, Prosaikogenin G, Saikogenin F and Saikogenin G by the Recombinant Enzymatic Hydrolysis of Saikosaponin and their Anti-Cancer Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. europeanreview.org [europeanreview.org]

- 7. Chemotherapeutic Potential of Saikosaponin D: Experimental Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Saponins in Cancer Treatment: Current Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound and Saikosaponin D inhibit tumor growth in medulloblastoma allograft mice via inhibiting the Hedgehog signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Saikosaponin-d Enhances the Anticancer Potency of TNF-α via Overcoming Its Undesirable Response of Activating NF-Kappa B Signalling in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Saikosaponins Targeting Programmed Cell Death as Anticancer Agents: Mechanisms and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

An Initial Investigation into the Anti-Inflammatory Properties of Saikosaponin B1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saikosaponin B1 (SSb1) is a triterpenoid (B12794562) saponin (B1150181) isolated from the roots of Bupleurum species, which have a long history of use in traditional medicine for treating inflammatory ailments.[1][2] As a member of the oleanane-type saponins, SSb1 is gaining attention for its diverse pharmacological activities, including anti-inflammatory, antiviral, and anticancer effects.[1][2] This technical guide provides an in-depth overview of the initial investigations into the anti-inflammatory properties of this compound, focusing on its mechanisms of action, quantitative effects on inflammatory mediators, and the experimental protocols used for its evaluation.

Anti-Inflammatory Mechanisms of this compound

Current research indicates that this compound exerts its anti-inflammatory effects by modulating several key signaling pathways involved in the inflammatory response. The primary mechanisms identified to date include the inhibition of the STAT3/Gli1 signaling pathway and the suppression of pro-inflammatory cytokine production. While direct evidence for its impact on other major inflammatory pathways like NF-κB and MAPKs is still emerging for SSb1 specifically, the well-documented role of other saikosaponins in these pathways suggests they are also likely targets for SSb1.

Inhibition of the STAT3/Gli1 Signaling Pathway

A significant body of evidence points to the direct interaction of this compound with the Signal Transducer and Activator of Transcription 3 (STAT3) protein.[1] This interaction inhibits the phosphorylation, dimerization, and nuclear translocation of STAT3, thereby downregulating its transcriptional activity.[1] The inhibition of STAT3 by SSb1 has been shown to disrupt the interaction between STAT3 and Glioma-associated oncogene-1 (Gli1), a key effector in the Hedgehog signaling pathway. This leads to the degradation of Gli1 and a reduction in the expression of its downstream anti-apoptotic target genes.[1]

Modulation of Pro-Inflammatory Cytokines

This compound has been demonstrated to significantly reduce the levels of key pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α).[3] This suppression of cytokine production is a critical aspect of its anti-inflammatory activity and is likely a downstream consequence of its effects on upstream signaling pathways.

Potential Involvement of NF-κB and MAPK Signaling Pathways

While detailed studies specifically on this compound's interaction with the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are limited, other saikosaponins, such as Saikosaponin A and D, are well-documented inhibitors of these pathways.[4][5] Given the structural similarities, it is highly probable that this compound also exerts its anti-inflammatory effects by inhibiting the activation of NF-κB and the phosphorylation of key MAPK family members like p38, JNK, and ERK.

Quantitative Data on Anti-Inflammatory Effects

The following tables summarize the quantitative data available on the anti-inflammatory effects of this compound.

Table 1: In Vivo Efficacy of this compound in a Mouse Model of Acute Lung Injury [3]

| Treatment Group | Dose | IL-6 Reduction (%) | TNF-α Reduction (%) | IL-1β Reduction (%) |

| SSb1 Low Dose | 1 mg/kg | 48.2 | 58.2 | 31.8 |

| SSb1 High Dose | 5 mg/kg | 60.1 | 73.8 | 46.8 |

Table 2: Effect of this compound on STAT3 Signaling in HSC-T6 Cells [1]

| Treatment | Concentration | Effect |

| This compound | 5 µM | Efficiently suppressed HSC activation |

| This compound | 0-10 µM | Increased thermal stabilization of STAT3 |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound's anti-inflammatory properties.

In Vitro Anti-Inflammatory Assay in RAW 264.7 Macrophages

This protocol is a representative method for evaluating the in vitro anti-inflammatory effects of this compound using a lipopolysaccharide (LPS)-stimulated macrophage model.[6]

-

Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

-

Cell Seeding: Seed the cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Nitric Oxide (NO) Measurement: Measure the accumulation of nitrite (B80452) in the culture supernatant using the Griess reagent.

-

Cytokine Measurement: Quantify the levels of IL-1β, IL-6, and TNF-α in the culture supernatant using commercially available ELISA kits according to the manufacturer's instructions.

-

Cell Viability Assay: Assess cell viability using the MTT assay to ensure that the observed effects are not due to cytotoxicity.

Western Blot Analysis of STAT3 Phosphorylation

This protocol details the Western blot procedure used to assess the effect of this compound on STAT3 phosphorylation in a relevant cell line (e.g., HSC-T6 cells).[1][7]

-

Cell Lysis: After treatment with this compound and/or a pro-inflammatory stimulus (e.g., IL-6), wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705), total STAT3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software.

NF-κB Nuclear Translocation Assay

This immunofluorescence-based protocol can be used to visualize and quantify the effect of this compound on the nuclear translocation of the NF-κB p65 subunit.[8]

-

Cell Culture and Treatment: Grow cells on glass coverslips in a 24-well plate. Treat with this compound and/or LPS as described in the in vitro anti-inflammatory assay.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 for 10 minutes.

-

Blocking: Block with 1% BSA in PBST for 30 minutes.

-

Primary Antibody Incubation: Incubate with a primary antibody against NF-κB p65 for 1 hour at room temperature.

-

Secondary Antibody Incubation: Wash and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour.

-

Nuclear Staining: Counterstain the nuclei with DAPI.

-

Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

-

Quantification: Quantify the nuclear fluorescence intensity of p65 using image analysis software.

Mandatory Visualizations

Signaling Pathways

Caption: this compound's Anti-Inflammatory Signaling Pathways.

Experimental Workflow

Caption: General experimental workflow for investigating SSb1.

Conclusion

The initial investigation into the anti-inflammatory properties of this compound reveals it as a promising therapeutic candidate. Its ability to directly target the STAT3 signaling pathway and suppress the production of key pro-inflammatory cytokines provides a solid foundation for its mechanism of action. Further research is warranted to fully elucidate its effects on other major inflammatory pathways, such as NF-κB and MAPKs, and to establish a more comprehensive dose-response profile for its various anti-inflammatory effects. The experimental protocols and data presented in this guide offer a valuable resource for researchers and drug development professionals seeking to further explore the therapeutic potential of this compound.

References

- 1. This compound Attenuates Liver Fibrosis by Blocking STAT3/Gli1 Interaction and Inducing Gli1 Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A comprehensive review and perspectives on pharmacology and toxicology of saikosaponins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Saikosaponin A mediates the inflammatory response by inhibiting the MAPK and NF-κB pathways in LPS-stimulated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Research progress on the molecular mechanisms of Saikosaponin D in various diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

In-Depth Technical Guide: The Core Mechanism of Action of Saikosaponin B1 in Liver Fibrosis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Liver fibrosis, a wound-healing response to chronic liver injury, is characterized by the excessive accumulation of extracellular matrix (ECM) proteins, leading to architectural distortion and eventual organ failure. The activation of hepatic stellate cells (HSCs) is a pivotal event in the progression of liver fibrosis. Saikosaponin B1 (SSB1), a triterpenoid (B12794562) saponin (B1150181) derived from the medicinal plant Bupleurum chinense, has demonstrated significant anti-fibrotic effects. This technical guide delineates the core mechanism of action of SSB1 in ameliorating liver fibrosis, focusing on its targeted modulation of the STAT3/Gli1 signaling axis in activated HSCs. This document provides a comprehensive overview of the signaling pathways, quantitative data from key experiments, and detailed experimental protocols to facilitate further research and drug development in this area.

Core Mechanism of Action: Targeting the STAT3/Gli1 Axis in Hepatic Stellate Cells

The primary anti-fibrotic mechanism of this compound revolves around its ability to induce apoptosis in activated hepatic stellate cells (aHSCs), the main producers of ECM proteins during liver fibrosis. SSB1 achieves this by directly interfering with the STAT3/Gli1 signaling pathway, a critical regulator of HSC activation and survival.[1]

The key steps in this mechanism are as follows:

-

Direct Binding to STAT3: SSB1 directly binds to the signal transducer and activator of transcription 3 (STAT3) protein within aHSCs.[1] This interaction has been shown to occur at the S319 residue in the coiled-coil domain of STAT3.[1]

-

Inhibition of STAT3 Activation: By binding to STAT3, SSB1 inhibits its phosphorylation at the Tyr705 residue, a crucial step for STAT3 activation.[1] This prevention of phosphorylation subsequently blocks STAT3 dimerization and its translocation from the cytoplasm to the nucleus.[1]

-

Disruption of STAT3/Gli1 Interaction: In the nucleus, activated STAT3 normally interacts with the glioma-associated oncogene homolog 1 (Gli1), a key transcription factor in the Hedgehog signaling pathway. This interaction stabilizes Gli1 and enhances its transcriptional activity. SSB1's inhibition of STAT3 nuclear translocation effectively disrupts the formation of the STAT3/Gli1 complex.[1]

-

Promotion of Gli1 Degradation: The dissociation from STAT3 renders Gli1 susceptible to degradation. SSB1 promotes the degradation of Gli1 through the ubiquitin-proteasome system, a process facilitated by the Suppressor of fused homolog (SUFU).[1]

-

Downregulation of Anti-Apoptotic Bcl2: Gli1 is a transcriptional activator of the anti-apoptotic protein B-cell lymphoma 2 (Bcl2). The degradation of Gli1 leads to a significant decrease in Bcl2 expression.[1]

-

Induction of Mitochondrial Apoptosis: The reduction in Bcl2 levels disrupts the balance of pro- and anti-apoptotic proteins at the mitochondrial membrane. This leads to the activation and translocation of the pro-apoptotic protein Bax to the mitochondria, resulting in the loss of mitochondrial membrane potential and the release of cytochrome c into the cytoplasm.[1][2] This cascade of events activates caspase-9 and caspase-3, culminating in the execution of the intrinsic mitochondrial apoptotic pathway in aHSCs.[1][2]

By selectively inducing apoptosis in aHSCs, SSB1 effectively reduces the source of excessive ECM production, thereby halting and potentially reversing the progression of liver fibrosis.[1]

Data Presentation: Summary of Quantitative Data

The following tables summarize the key quantitative findings from in vitro and in vivo studies investigating the effects of this compound on liver fibrosis.

Table 1: In Vitro Effects of this compound on Activated Hepatic Stellate Cells

| Parameter | Cell Line | Treatment | Concentration (µM) | Result | Reference |

| Cell Viability | HSC-T6 | SSB1 | 1, 5, 10 | Dose-dependent decrease in viability | [1] |

| mRNA Expression | HSC-T6 | TGF-β1 + SSB1 | 1, 5, 10 | Dose-dependent inhibition of α-SMA, Collagen I, and Vimentin mRNA | [1] |

| Protein Expression | HSC-T6 | TGF-β1 + SSB1 | 1, 5, 10 | Dose-dependent inhibition of α-SMA, Collagen I, Fibronectin, Vimentin, and Desmin | [1] |

| Protein Expression | LX-2 | TGF-β1 + SSB1 | 1, 5, 10 | Dose-dependent inhibition of α-SMA, Collagen I, Fibronectin, Vimentin, and Desmin | [1] |

| Apoptosis | HSC-T6 | TGF-β1 + SSB1 | 1, 5, 10 | Dose-dependent increase in TUNEL-positive cells | [1][2] |

| Protein Expression | HSC-T6 | TGF-β1 + SSB1 | 1, 5, 10 | Dose-dependent decrease in Bcl2 and increase in cleaved Caspase-3/9 and Bax | [1][2] |

Table 2: In Vivo Effects of this compound in a CCl₄-Induced Mouse Model of Liver Fibrosis

| Parameter | Model | Treatment | Dosage (mg/kg) | Result | Reference |

| Liver Histology | CCl₄-induced fibrosis | SSB1 | 10 | Significant reduction in collagen deposition (Masson's trichrome and Sirius Red staining) | [1] |

| Serum ALT | CCl₄-induced fibrosis | SSB1 | 10 | Significant decrease compared to CCl₄ group | [1][3] |

| Serum AST | CCl₄-induced fibrosis | SSB1 | 10 | Significant decrease compared to CCl₄ group | [1][3] |

| Protein Expression | Liver Tissue | SSB1 | 10 | Decreased expression of α-SMA, Collagen I, and Fibronectin | [1] |

| Protein Expression | Liver Tissue | SSB1 | 10 | Decreased phosphorylation of STAT3 and expression of Gli1 | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound's mechanism of action.

In Vitro Activation of Hepatic Stellate Cells and SSB1 Treatment

-

Cell Culture: Human HSC line LX-2 or rat HSC line HSC-T6 are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.

-

Activation: To induce a fibrotic phenotype, HSCs are seeded and allowed to adhere overnight. The medium is then replaced with serum-free DMEM for 24 hours. Subsequently, cells are stimulated with recombinant human TGF-β1 (10 ng/mL) for 24-48 hours to induce activation, characterized by the expression of α-SMA and Collagen I.

-

SSB1 Treatment: Following activation, cells are treated with varying concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle control (DMSO) in fresh serum-free DMEM for 24 hours.

Western Blot Analysis

-

Protein Extraction: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing a protease and phosphatase inhibitor cocktail. Liver tissue samples are homogenized in the same lysis buffer. Protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein (20-40 µg) are separated by 10% or 12% SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against α-SMA, Collagen I, STAT3, p-STAT3 (Tyr705), Gli1, Bcl2, Bax, cleaved caspase-3, cleaved caspase-9, and a loading control (e.g., GAPDH or β-actin).

-

Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometric analysis is performed to quantify protein expression levels relative to the loading control.

Co-Immunoprecipitation (Co-IP)

-

Cell Lysis: HSC-T6 cells, either untreated or treated with TGF-β1 and/or SSB1, are lysed in a non-denaturing Co-IP lysis buffer.

-

Immunoprecipitation: The cell lysates are pre-cleared with protein A/G magnetic beads. An antibody against STAT3 or a control IgG is added to the pre-cleared lysate and incubated overnight at 4°C with gentle rotation.

-

Complex Pull-down: Protein A/G magnetic beads are added to the lysate-antibody mixture and incubated for 2-4 hours at 4°C to capture the immune complexes.

-

Washing and Elution: The beads are washed several times with Co-IP lysis buffer to remove non-specific binding proteins. The bound proteins are then eluted from the beads by boiling in SDS-PAGE loading buffer.

-

Western Blot Analysis: The eluted proteins are analyzed by western blotting using an antibody against Gli1 to detect the interaction between STAT3 and Gli1.

CCl₄-Induced Liver Fibrosis Animal Model

-

Animal Model: Male C57BL/6 mice (8-10 weeks old) are used. Liver fibrosis is induced by intraperitoneal injection of a 10% solution of carbon tetrachloride (CCl₄) in olive oil at a dose of 1-2 mL/kg body weight, twice a week for 4-8 weeks.[4]

-

SSB1 Treatment: After the initial 4 weeks of CCl₄ induction, mice are randomly assigned to treatment groups. This compound is administered daily via oral gavage or intraperitoneal injection at a dose of 10 mg/kg body weight for the subsequent 4 weeks, concurrently with continued CCl₄ administration. A vehicle control group receives the solvent used to dissolve SSB1.

-

Sample Collection: At the end of the treatment period, mice are euthanized. Blood samples are collected for serum analysis of liver enzymes (ALT and AST). Livers are harvested, weighed, and portions are fixed in 10% formalin for histological analysis (H&E, Masson's trichrome, and Sirius Red staining) or snap-frozen in liquid nitrogen for protein and RNA extraction.

Visualization of Pathways and Workflows

Signaling Pathway of this compound in Liver Fibrosis

Caption: this compound signaling pathway in hepatic stellate cells.

Experimental Workflow for In Vivo Study

Caption: Experimental workflow for the in vivo CCl₄-induced liver fibrosis model.

Conclusion and Future Directions

This compound presents a promising therapeutic candidate for the treatment of liver fibrosis. Its targeted mechanism of action, centered on the induction of apoptosis in activated HSCs via the STAT3/Gli1 signaling pathway, offers a specific and potent anti-fibrotic strategy. The data presented in this guide provide a solid foundation for its further investigation and development.

Future research should focus on:

-

Pharmacokinetics and Pharmacodynamics: Detailed studies to understand the absorption, distribution, metabolism, and excretion (ADME) of SSB1 are crucial for optimizing dosing and delivery.

-

Combination Therapies: Investigating the synergistic effects of SSB1 with other anti-fibrotic or anti-inflammatory agents could lead to more effective treatment regimens.

-

Clinical Trials: Ultimately, well-designed clinical trials are necessary to translate the promising preclinical findings of SSB1 into a viable therapy for patients with liver fibrosis.

-

Exploration of Other Potential Mechanisms: While the STAT3/Gli1 axis is a core mechanism, further studies could explore the potential involvement of SSB1 in modulating oxidative stress, autophagy, and other signaling pathways implicated in liver fibrosis.

This technical guide provides a comprehensive resource for researchers and drug development professionals, aiming to accelerate the advancement of this compound as a novel therapeutic for liver fibrosis.

References

Saikosaponin B1: A Technical Guide to its Function as a Hedgehog Signaling Pathway Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Saikosaponin B1 (SSB1), a triterpenoid (B12794562) saponin (B1150181) derived from the medicinal plant Radix Bupleuri, has emerged as a promising inhibitor of the Hedgehog (Hh) signaling pathway. Aberrant activation of the Hh pathway is a known driver in several human cancers, including medulloblastoma and basal cell carcinoma, making it a critical target for therapeutic intervention. This technical guide provides a comprehensive overview of this compound's mechanism of action, quantitative efficacy, and the experimental protocols used to characterize its inhibitory function. Evidence suggests a dual mechanism of action: direct inhibition of the core transmembrane protein Smoothened (SMO) in the canonical Hh pathway, and a secondary, non-canonical pathway involving the disruption of the STAT3-Gli1 protein-protein interaction. This document consolidates the current understanding of SSB1 for researchers and professionals in drug development.

Introduction to the Hedgehog Signaling Pathway

The Hedgehog signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis[1]. The canonical pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the Patched (PTCH1) receptor. In the absence of a ligand, PTCH1 represses the activity of the 7-transmembrane protein Smoothened (SMO). Ligand binding to PTCH1 alleviates this repression, allowing SMO to become active. This activation triggers a downstream signaling cascade that ultimately leads to the activation of the Gli family of zinc-finger transcription factors (Gli1, Gli2, and Gli3). Activated Gli proteins translocate to the nucleus and induce the transcription of Hh target genes, including GLI1 and PTCH1 themselves, which are involved in cell proliferation, survival, and differentiation. Dysregulation of this pathway, leading to ligand-independent activation, is a known oncogenic driver.

Mechanism of Action of this compound

Current research points to two distinct mechanisms through which this compound can inhibit the Hedgehog signaling pathway.

Canonical Pathway Inhibition via Smoothened

Studies in medulloblastoma models suggest that SSB1 targets the transmembrane protein Smoothened (SMO), a key transducer of the Hh signal[1]. By acting on SMO, SSB1 prevents the downstream activation of Gli transcription factors. This is supported by findings that SSB1 inhibits Hh signaling induced by the Smoothened agonist (SAG) or by overexpression of SMO itself. However, SSB1 does not inhibit Gli-luciferase activity when the pathway is activated downstream of SMO, for instance by knockdown of the negative regulator Suppressor of Fused (SUFU) or by overexpression of Gli2[1]. This indicates that SSB1's point of intervention is at or upstream of SUFU, with SMO being the most likely target.

Caption: Canonical Hedgehog pathway inhibition by this compound targeting Smoothened (SMO).

Non-Canonical Pathway Modulation via STAT3-Gli1 Interaction

In the context of liver fibrosis, an alternative mechanism has been described where SSB1 does not directly target a canonical Hh pathway component but rather interferes with a protein-protein interaction that enhances Gli1 activity. In activated hepatic stellate cells, the transcription factor STAT3 can physically interact with Gli1. This interaction appears to stabilize Gli1 and promote its transcriptional activity. This compound has been shown to directly bind to STAT3, which competitively disrupts the STAT3-Gli1 interaction. This disruption leads to the degradation of Gli1, thereby reducing the expression of its downstream target genes, such as the anti-apoptotic protein Bcl2[2][3].

Caption: Non-canonical inhibition of Gli1 activity by this compound via disruption of STAT3-Gli1 interaction.

Quantitative Data

The inhibitory activity of this compound has been quantified in both in vitro and in vivo models.

Table 1: In Vitro Inhibition of Hedgehog Signaling

| Assay Type | Cell Line | Stimulation | IC50 | Reference |

| Gli-Luciferase Reporter | Shh Light II (mouse fibroblast) | ShhN Conditioned Medium | 241.8 nM | [1] |

Table 2: In Vivo Anti-Tumor Activity

| Cancer Model | Animal Model | Treatment | Tumor Growth Inhibition | Reference |

| Medulloblastoma | Allograft Mice | 30 mg/kg, i.p. | ~50% | [1] |

Table 3: Cytotoxicity Data

| Cell Line | Cell Type | IC50 | Reference |

| Shh Light II | Mouse Fibroblast | >10 µM (in Hh inhibition assay) | Implied from[1] |

| Human Dermal Fibroblasts | Normal Human Fibroblast | Data not available for SSB1. Saponin extracts from soybeans showed an IC50 of 2446 µg/mL. | [4] |

| Human Epidermal Keratinocytes | Normal Human Keratinocyte | Data not available for SSB1. |

Note: Specific cytotoxicity data for this compound in a comprehensive panel of cancer and normal human cell lines is limited in the available literature. Drug development professionals should perform these studies to determine the therapeutic index.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize this compound as a Hedgehog pathway inhibitor.

Gli-Luciferase Reporter Assay

This assay is a cornerstone for quantifying the activity of the Hedgehog pathway by measuring the transcriptional activity of Gli.

Materials:

-

Hedgehog-responsive cells (e.g., Shh Light II cells, which are NIH/3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase reporter).

-

Complete culture medium (e.g., DMEM with 10% calf serum).

-

Low-serum medium (e.g., DMEM with 0.5% calf serum).

-

Pathway activator: Sonic Hedgehog conditioned medium (ShhN CM) or a Smoothened agonist like SAG (e.g., at a final concentration of 100-200 nM).

-

This compound stock solution (in DMSO).

-

96-well white, clear-bottom plates.

-

Dual-luciferase reporter assay system (e.g., Promega Dual-Glo®).

-

Luminometer.

Protocol:

-

Cell Seeding: Seed the reporter cells into a 96-well white, clear-bottom plate at a density that will result in a confluent monolayer the next day (e.g., 2.5 x 10^4 cells/well in 100 µL of complete medium)[5]. Incubate for 16-24 hours at 37°C in a 5% CO2 incubator.

-

Serum Starvation: Carefully replace the complete medium with 100 µL of low-serum medium and incubate for 4-6 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in low-serum medium. Add the desired volume of the diluted compound to the appropriate wells. For control wells, add medium with the corresponding concentration of DMSO.

-

Pathway Activation: Immediately after adding the inhibitor, add the pathway activator (e.g., ShhN CM or SAG) to all wells except the unstimulated negative control wells.

-

Incubation: Incubate the plate for 24-30 hours at 37°C in a 5% CO2 incubator[5].

-

Luciferase Measurement: Equilibrate the plate and the dual-luciferase assay reagents to room temperature. Lyse the cells and measure firefly and Renilla luciferase activity sequentially using a luminometer according to the manufacturer's instructions.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number. Calculate the percentage of inhibition by comparing the normalized luciferase activity in the SSB1-treated wells to the stimulated (positive control) and unstimulated (negative control) wells.

Caption: Workflow for the Gli-Luciferase Reporter Assay.

Quantitative Real-Time PCR (qPCR) for Target Gene Expression

qPCR is used to measure the effect of SSB1 on the mRNA expression levels of Hedgehog target genes like GLI1 and PTCH1.

Materials:

-

Hedgehog-responsive cells (e.g., medulloblastoma cell lines like Daoy or SHH-light II cells).

-

This compound.

-

Pathway activator (e.g., SAG).

-

RNA extraction kit.

-

cDNA synthesis kit.

-

SYBR Green qPCR master mix.

-

Validated qPCR primers for the target genes (GLI1, PTCH1) and a housekeeping gene (e.g., GAPDH, ACTB).

-

Real-time PCR instrument.

Validated Primer Sequences (Example):

| Gene | Species | Forward Primer (5' to 3') | Reverse Primer (5' to 3') | Source |

|---|---|---|---|---|

| GLI1 | Human | AGCCTTCAGCAATGCCAGTGAC | GTCAGGACCATGCACTGTCTTG | [6] |

| PTCH1 | Human | GCTACAAAAGAAAGCCCGAG | TCCACTCCTCATCATCAGCA | Commercial Vendor |

| Gli1 | Mouse | CTCAAACTGCCCAGCTTAACCC | TGCGGCTGACTGTGTAAGCAGA | [7] |

| Ptch1 | Mouse | CTGGCAGCCGAGACAAGCCC | TGGCCTGGGAGGCAGCGTAA |[8] |

Protocol:

-

Cell Treatment: Seed and treat cells with SSB1 and a pathway activator as described for the luciferase assay (Section 4.1).

-

RNA Extraction: After the treatment period (e.g., 24 hours), lyse the cells and extract total RNA using a commercial kit according to the manufacturer's protocol.

-

cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR Reaction: Set up the qPCR reactions in triplicate, containing cDNA template, forward and reverse primers for the gene of interest, and SYBR Green master mix.

-

Thermocycling: Perform the qPCR on a real-time PCR instrument using a standard three-step cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min)[7].

-

Data Analysis: Analyze the amplification data using the ΔΔCt method. Normalize the Ct values of the target genes to the Ct value of the housekeeping gene. Calculate the fold change in gene expression in SSB1-treated samples relative to the vehicle-treated control.

In Vivo Medulloblastoma Allograft Model

This model is used to assess the anti-tumor efficacy of this compound in a living organism.

Materials:

-

Immunocompromised mice (e.g., nude mice).

-

Medulloblastoma cells suitable for allograft (e.g., derived from a Ptch1+/- mouse model).

-

Matrigel or similar basement membrane matrix.

-

This compound.

-

Vehicle for injection (e.g., a mixture of DMSO, PEG300, Tween 80, and saline)[5].

-

Calipers for tumor measurement.

Protocol:

-

Tumor Cell Implantation: Subcutaneously inject a suspension of medulloblastoma cells (e.g., 2.5–3.0 x 10^6 cells) mixed with Matrigel into the flank of the mice.

-

Tumor Growth: Allow the tumors to establish and reach a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.

-

Drug Administration: Prepare the this compound formulation for injection. Administer SSB1 (e.g., 30 mg/kg) or vehicle to the mice via intraperitoneal (i.p.) injection daily or on a specified schedule[1][5].

-

Tumor Measurement: Measure the tumor dimensions with calipers every few days and calculate the tumor volume (e.g., using the formula: (Length x Width²) / 2).

-

Endpoint: Continue treatment for a predetermined period (e.g., 2-3 weeks). At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, western blotting).

-

Data Analysis: Compare the average tumor volume and weight between the SSB1-treated group and the vehicle-treated control group to determine the percentage of tumor growth inhibition.

Conclusion

This compound is a potent inhibitor of the Hedgehog signaling pathway with demonstrated efficacy in preclinical models of medulloblastoma. Its ability to target the pathway through at least two distinct mechanisms—direct SMO antagonism and disruption of the STAT3-Gli1 complex—makes it a compound of significant interest for further investigation. For drug development professionals, the promising in vivo activity warrants further studies into its pharmacokinetics, safety profile, and efficacy in other Hedgehog-driven cancers. The protocols outlined in this guide provide a framework for the continued exploration of this compound and other novel Hedgehog pathway inhibitors.

References

- 1. This compound and Saikosaponin D inhibit tumor growth in medulloblastoma allograft mice via inhibiting the Hedgehog signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Saikosaponin A and Its Epimers Alleviate LPS-Induced Acute Lung Injury in Mice [mdpi.com]

- 3. This compound Attenuates Liver Fibrosis by Blocking STAT3/Gli1 Interaction and Inducing Gli1 Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. thaiscience.info [thaiscience.info]

- 5. benchchem.com [benchchem.com]

- 6. Human Medulloblastoma Cell Lines: Investigating on Cancer Stem Cell-Like Phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2024.sci-hub.st [2024.sci-hub.st]

- 8. Item - Summary of IC50 values and percentage cell viability of CEB4 treated tumor cell lines and NHBE cells as obtained from MTT cell viability assays after 24 h of exposure. - Public Library of Science - Figshare [plos.figshare.com]

Saikosaponin B1 and STAT3: A Technical Guide to a Promising Anti-Cancer Interaction

For Researchers, Scientists, and Drug Development Professionals

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical signaling protein implicated in a myriad of cellular processes, including cell proliferation, survival, and differentiation. Its constitutive activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. Saikosaponin B1 (Ssb1), a natural triterpenoid (B12794562) saponin (B1150181) extracted from the medicinal plant Bupleurum falcatum, has emerged as a promising inhibitor of the STAT3 signaling pathway. This technical guide provides an in-depth overview of the interaction between this compound and STAT3, detailing the mechanism of action, quantitative data, and key experimental protocols to study this interaction.

Mechanism of Action: Direct Binding and Inhibition of STAT3 Signaling

This compound exerts its anti-cancer effects through direct interaction with the STAT3 protein.[1][2] Molecular studies have revealed that Ssb1 specifically binds to the serine 319 (S319) residue within the coiled-coil domain of STAT3.[1][2][3] This binding event disrupts the normal function of STAT3 through a multi-faceted mechanism:

-

Inhibition of Phosphorylation: The binding of Ssb1 to STAT3 prevents its phosphorylation at the critical tyrosine 705 residue, a key step in its activation.[2]

-

Disruption of Dimerization: Consequently, the inhibition of phosphorylation prevents the formation of STAT3 homodimers.[2]

-

Blocked Nuclear Translocation: Without dimerization, STAT3 cannot translocate to the nucleus to act as a transcription factor.[2]

-

Downregulation of Transcriptional Activity: The culmination of these events is the suppression of STAT3's transcriptional activity, leading to the reduced expression of its downstream target genes.[1][2][3]

This inhibition of the STAT3 pathway by this compound has significant downstream consequences, most notably the modulation of the Hedgehog signaling pathway through the disruption of the STAT3/Gli1 interaction, leading to the induction of apoptosis in cancer cells.[1][2][3]

Data Presentation

The following tables summarize the quantitative data related to the interaction of this compound and related compounds with STAT3 and their effects on cancer cells.

| Compound | Cell Line | IC50 Value | Reference |

| This compound | Medulloblastoma | 241.8 nM | |

| Saikosaponin D | HCT 116 (Colon) | 4.26 µM | [3] |

| Saikosaponin D | DU145 (Prostate) | 10 µM | [4] |

| Saikosaponin A | HCT 116 (Colon) | 2.83 µM | [3] |

| Interaction | Method | Binding Affinity (Kd) | Reference |

| This compound - STAT3 | Surface Plasmon Resonance (SPR) | Direct interaction confirmed | [3] |

| Saikosaponin D - STAT3 | Molecular Docking | -8.3 kcal/mol | [5] |

| Treatment | Cell Line | Protein | Change in Expression | Reference |

| Curcumin (50 µM) | U87MG (Glioblastoma) | Bax | 249% increase in Bax/Bcl-2 ratio | [6] |

| Noscapine | MDA-MB-231 (Breast) | Bax/Bcl-2 | 3.64-fold increase in ratio | [7] |

| HA + GST | SH-SY5Y (Neuroblastoma) | Bax/Bcl-2 | 387% increase in ratio | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the interaction between this compound and STAT3.

Biotinylated this compound Pull-Down Assay

This assay is used to confirm the direct binding of this compound to STAT3.

a. Preparation of Biotinylated this compound (Bio-Ssb1):

-

Synthesize or commercially obtain this compound with a biotin (B1667282) tag at a suitable position that does not interfere with its binding to STAT3.

b. Cell Lysis:

-

Culture cells (e.g., HSC-T6, LX-2) to 80-90% confluency.

-

Wash cells twice with ice-cold PBS.

-

Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to the cells.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes, with vortexing every 10 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the total protein lysate. Determine protein concentration using a BCA assay.

c. Pull-Down Assay:

-

Incubate 50 µL of streptavidin-agarose beads with 10 µg of Bio-Ssb1 for 1 hour at 4°C with gentle rotation.

-

Wash the beads three times with lysis buffer to remove unbound Bio-Ssb1.

-

Add 1 mg of total protein lysate to the Bio-Ssb1-bound beads.

-

Incubate for 4 hours or overnight at 4°C with gentle rotation.

-

Wash the beads five times with lysis buffer to remove non-specific binding proteins.

-

Elute the bound proteins by boiling the beads in 2x SDS-PAGE loading buffer for 10 minutes.

-

Analyze the eluted proteins by Western blotting using an anti-STAT3 antibody.

Western Blot for p-STAT3 and STAT3

This method is used to quantify the levels of phosphorylated (active) and total STAT3.

-

Sample Preparation: Treat cells with this compound at various concentrations and time points. Prepare cell lysates as described in the pull-down assay protocol.

-

SDS-PAGE: Separate 20-40 µg of protein lysate on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-STAT3 (Tyr705) and total STAT3 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an ECL detection kit and a chemiluminescence imaging system.

-

Quantification: Quantify the band intensities using densitometry software. Normalize the p-STAT3 signal to the total STAT3 signal.

STAT3 Luciferase Reporter Assay

This assay measures the transcriptional activity of STAT3.

-

Cell Transfection: Co-transfect HEK293T cells with a STAT3-responsive luciferase reporter plasmid and a Renilla luciferase control plasmid.

-

Treatment: After 24 hours, treat the cells with this compound for a specified duration.

-

Stimulation: Stimulate the cells with a known STAT3 activator, such as Interleukin-6 (IL-6), for 6-8 hours.

-

Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

Western Blot for Bcl-2 and Bax

This protocol is used to assess the effect of this compound on the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.

-

Sample Preparation: Treat cells with this compound and prepare cell lysates as previously described.

-

SDS-PAGE and Transfer: Perform SDS-PAGE and protein transfer as described for STAT3 Western blotting.

-

Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2 and Bax.

-

Detection and Quantification: Follow the same detection and quantification steps as for the STAT3 Western blot. Analyze the Bax/Bcl-2 ratio to determine the pro-apoptotic potential of this compound.

Visualizations

The following diagrams illustrate the signaling pathways and experimental workflows described in this guide.

Caption: this compound-STAT3 Signaling Pathway.

References

- 1. This compound Attenuates Liver Fibrosis by Blocking STAT3/Gli1 Interaction and Inducing Gli1 Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound Attenuates Liver Fibrosis by Blocking STAT3/Gli1 Interaction and Inducing Gli1 Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Potential Targets and Mechanisms of Saikosaponin D in Psoriasis: A Bioinformatic and Experimental Study on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Early Investigations into the Antiviral Potential of Saikosaponin B1 and Structurally Related Saponins

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Saikosaponins, a class of triterpenoid (B12794562) saponins (B1172615) primarily isolated from the roots of Bupleurum species, have a long history of use in traditional Chinese medicine for treating various ailments, including inflammatory diseases and infections.[1][2] Early scientific investigations into the pharmacological properties of individual saikosaponins have unveiled a spectrum of biological activities, including noteworthy antiviral effects.[3] This technical guide focuses on the foundational studies that first elucidated the antiviral activity of saikosaponin B1 and its closely related isomers, providing a detailed overview of the quantitative data, experimental methodologies, and proposed mechanisms of action for researchers in the field of virology and drug development.